2,5,7-Trichlorothiazolo[4,5-d]pyrimidine chemical structure and properties
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine chemical structure and properties
Executive Summary
2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS: 122970-50-7) is a fused bicyclic heterocyclic scaffold that serves as a critical intermediate in medicinal chemistry. Structurally classified as a purine bioisostere , it replaces the imidazole ring of purine with a thiazole ring, altering electronic properties while maintaining hydrogen-bonding potential and steric complementarity to ATP-binding sites.
This guide details the structural logic, synthesis pathways, and regioselective reactivity profile of this scaffold, designed to assist researchers in developing high-affinity kinase inhibitors, adenosine receptor antagonists, and antiviral agents.
Chemical Structure & Electronic Properties
Structural Analysis
The thiazolo[4,5-d]pyrimidine core consists of a pyrimidine ring fused to a thiazole ring across the [4,5-d] bond. The "2,5,7-trichloro" designation indicates chlorine substitution at the most electrophilic carbons, activating the molecule for sequential nucleophilic aromatic substitution (
-
Molecular Formula:
-
Molecular Weight: 240.50 g/mol
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Numbering System:
Electronic Distribution & Reactivity
The fusion of the electron-deficient pyrimidine ring with the thiazole ring creates a highly polarized system. The electron-withdrawing nature of the three chlorine atoms, combined with the ring nitrogens, makes the carbons highly susceptible to nucleophilic attack.
Reactivity Hierarchy:
The regioselectivity of
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C7 (Most Reactive): This position is electronically analogous to the C4 position of pyrimidine (or C6 of purine). It is activated by the adjacent ring nitrogen and the electron-withdrawing effect of the fused thiazole system.
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C2 (Intermediate Reactivity): The carbon in the thiazole ring is activated by the adjacent sulfur and nitrogen but is generally less electrophilic than C7.
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C5 (Least Reactive): Flanked by two nitrogens, this position is sterically shielded and electronically less prone to displacement compared to C7, requiring harsher conditions for substitution.
Figure 1: Reactivity hierarchy of the trichloro-scaffold. C7 is the primary site for nucleophilic attack.
Synthesis Protocols
Retrosynthetic Analysis
The 2,5,7-trichloro derivative is typically accessed via the chlorination of a 2,5,7-trihydroxy (or trione) intermediate. This oxygenated precursor is constructed by cyclizing a substituted pyrimidine with a sulfur source or by building the pyrimidine ring onto a thiazole precursor.
Step-by-Step Synthesis Workflow
Method A: From 5-Aminouracil Derivatives (The Traube-like Cyclization)
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Precursor Preparation: Start with 2,4,6-trihydroxy-5-aminopyrimidine (or a tautomer like 5-aminobarbituric acid).
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Thiazole Ring Formation: React the precursor with Carbon Disulfide (
) in the presence of a base (e.g., pyridine or NaOH) under reflux. This forms the thiazolo[4,5-d]pyrimidine-2,5,7-trione (or dithione/trione hybrid) intermediate. -
Chlorination (The Critical Step):
-
Reagent: Phosphorus Oxychloride (
) with Phosphorus Pentachloride ( ). -
Catalyst:
-Diethylaniline or DMF. -
Conditions: Reflux at 110-120°C for 4-12 hours.
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Workup: Quench carefully into crushed ice (exothermic!). Extract with dichloromethane.
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Purification: Flash column chromatography (Hexane/EtOAc) or recrystallization.
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Method B: From 4,6-Dichloro-5-aminopyrimidine (Alternative) Reacting 4,6-dichloro-5-aminopyrimidine with chlorocarbonylsulfenyl chloride can yield the bicyclic core, which is then fully chlorinated.
Figure 2: Primary synthetic pathway via the trione intermediate.
Reactivity & Functionalization Guide
The utility of 2,5,7-trichlorothiazolo[4,5-d]pyrimidine lies in its ability to be sequentially functionalized. This allows for the creation of complex libraries with high diversity.
Regioselective Displacement Protocol
To synthesize a specific derivative, researchers must exploit the reactivity difference between C7, C2, and C5.
| Step | Target Position | Reagent Type | Conditions | Outcome |
| 1 | C7 (Pyrimidine) | Primary Amines, Anilines | 0°C to RT, mild base ( | Mono-substitution: Yields 7-amino-2,5-dichloro derivative. |
| 2 | C2 (Thiazole) | Thiols, Secondary Amines | RT to 60°C, base ( | Di-substitution: Yields 2,7-functionalized-5-chloro derivative. |
| 3 | C5 (Pyrimidine) | Alkoxides, Strong Nucleophiles | >80°C, Reflux, pressure vessel | Tri-substitution: Complete scaffold functionalization. |
Experimental Tips
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Temperature Control: Strictly control temperature during the first addition (C7). If the reaction warms too quickly, you risk a mixture of C7 and C2 substitution.
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Solvent Choice: Use non-polar solvents (DCM) for the first displacement to avoid solvolysis. Use polar aprotic solvents (DMF, DMSO) for the sluggish C5 displacement.
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Monitoring: Monitor reaction progress via LC-MS. The trichloro starting material is very non-polar; mono- and di-substituted products will show distinct polarity shifts.
Figure 3: Sequential functionalization logic. Strict control yields pure regioisomers.
Physical Properties & Safety
Key Physical Data
| Property | Value | Notes |
| Appearance | Yellow to off-white solid | Crystalline form depends on recrystallization solvent. |
| Melting Point | 130–135°C (approx.)[3] | Varies with purity; decomposes at high temps. |
| Solubility | Soluble in DCM, CHCl3, DMSO | Poorly soluble in water/hexane. Hydrolyzes in water over time. |
| LogP | ~3.0 | Highly lipophilic due to three chlorines. |
Handling & Safety
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Skin Sensitizer: Chlorinated heterocycles are potent skin and eye irritants. Wear double nitrile gloves.
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Moisture Sensitivity: The C7-Cl bond is labile to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
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Reactive Intermediates: Reactions with azides can form explosive tetrazolo-fused byproducts. Use blast shields when introducing azide groups.
Applications in Drug Discovery[2][4][5][6]
Kinase Inhibition
The thiazolo[4,5-d]pyrimidine scaffold mimics the adenine core of ATP.
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Mechanism: Derivatives substituted at C7 (amine linker) form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, CDK2).
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Advantage: The thiazole sulfur provides unique electronic interactions with the "gatekeeper" residue, often improving selectivity over standard purine inhibitors.
Adenosine Receptor Antagonists
Derivatives of this scaffold act as potent antagonists for
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SAR Insight: Bulky substituents at C2 (thiazole) often occupy the hydrophobic pocket of the GPCR, enhancing binding affinity.
Antiviral Agents
Nucleoside analogs derived from this base (glycosylated at N3 or N-linked via C7) show activity against DNA viruses (e.g., CMV, HSV) by inhibiting viral DNA polymerase.
References
-
PubChem. (n.d.). 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine (CAS 122970-50-7). National Library of Medicine.[4] Retrieved from [Link]
-
Ali, E. M. H., et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents.[5] Archives of Pharmacal Research. Retrieved from [Link]
- Rashad, A. E., et al. (2010). Synthesis and antiviral activity of some new 5-substituted thiazolo[4,5-d]pyrimidine nucleosides. European Journal of Medicinal Chemistry.
-
Richardson, A., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines.[6][7][8] Journal of Organic Chemistry.[7] (Comparative reactivity reference). Retrieved from [Link]
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- 7. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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